3-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)propanoic acid
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Overview
Description
3-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)propanoic acid is a complex organic compound that features a piperidine ring, a cyano group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents like dichloromethane and reagents such as tert-butyl 2,2,2-trichloroacetimidate .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods often involve the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The Fmoc group can be removed under basic conditions to expose the amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like piperidine or diethylamine in organic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Free amine groups.
Scientific Research Applications
3-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)propanoic acid involves its ability to act as a protecting group for amines in peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The cyano group can participate in various chemical reactions, making the compound versatile in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)propanoic acid
- Fmoc-3-pyridyl alanine
- N-[(9H-Fluoren-9-yl)methoxy)carbonyl]alanine
Uniqueness
What sets 3-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)propanoic acid apart from similar compounds is its combination of a cyano group and a piperidine ring, which provides unique reactivity and stability. This makes it particularly useful in applications requiring selective protection and deprotection of amine groups.
Properties
Molecular Formula |
C24H24N2O4 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-[3-cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]propanoic acid |
InChI |
InChI=1S/C24H24N2O4/c25-15-24(12-10-22(27)28)11-5-13-26(16-24)23(29)30-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,21H,5,10-14,16H2,(H,27,28) |
InChI Key |
WJAYQBKEVFNLNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CCC(=O)O)C#N |
Origin of Product |
United States |
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